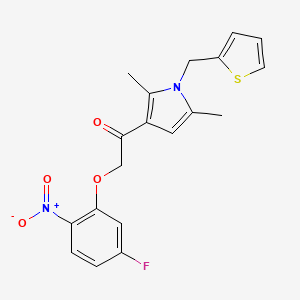

1-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-(5-fluoro-2-nitrophenoxy)ethan-1-one

Description

This compound features a 2,5-dimethylpyrrole core substituted at the 1-position with a thiophen-2-ylmethyl group and at the 3-position with an ethanone moiety bearing a 5-fluoro-2-nitrophenoxy substituent. Its synthesis likely involves multi-step condensation and substitution reactions, analogous to methods described for related pyrrole derivatives .

Properties

Molecular Formula |

C19H17FN2O4S |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

1-[2,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrol-3-yl]-2-(5-fluoro-2-nitrophenoxy)ethanone |

InChI |

InChI=1S/C19H17FN2O4S/c1-12-8-16(13(2)21(12)10-15-4-3-7-27-15)18(23)11-26-19-9-14(20)5-6-17(19)22(24)25/h3-9H,10-11H2,1-2H3 |

InChI Key |

RLMCPJZAAXUVLE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=CS2)C)C(=O)COC3=C(C=CC(=C3)F)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

The compound 1-(2,5-Dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-3-yl)-2-(5-fluoro-2-nitrophenoxy)ethan-1-one (CAS No. 852905-13-6) is a novel chemical entity with potential therapeutic applications. Its structural features suggest possible interactions with biological targets, leading to various pharmacological effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 388.41 g/mol. The structural complexity, including a pyrrole ring and a nitrophenoxy group, indicates potential for diverse biological interactions.

| Property | Value |

|---|---|

| CAS Number | 852905-13-6 |

| Molecular Formula | C19H17FN2O4S |

| Molecular Weight | 388.41 g/mol |

| Purity | >97% |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Activity : Preliminary studies indicate that the compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanism appears to involve the inhibition of cell cycle progression and induction of apoptosis.

- Antibacterial Properties : The presence of a nitro group suggests potential antibacterial activity through the generation of reactive nitrogen species that can damage bacterial DNA and inhibit replication.

- Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses.

Antiproliferative Activity

A study evaluated the antiproliferative effects of related pyrrole derivatives against breast cancer cell lines. The results indicated that modifications in the pyrrole structure significantly enhanced cytotoxicity, suggesting that similar modifications in our compound could yield potent anticancer agents .

Antibacterial Efficacy

Research into nitro-containing compounds has shown promising results against Gram-positive and Gram-negative bacteria. A specific study demonstrated that compounds with similar functional groups exhibited inhibition zones greater than 30 mm against Staphylococcus aureus and Escherichia coli . This suggests that our compound may also display significant antibacterial activity.

Anti-inflammatory Potential

Another investigation focused on COX-II inhibitors revealed that structurally analogous compounds demonstrated selectivity towards COX-II with minimal side effects, indicating a potential therapeutic window for inflammatory diseases . Given the structural similarities, our compound may possess similar anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrole Core

a) Aryl Substituents

- Compound from : 4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazole

- Compound from : 1-[1-(2-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methylpiperidinyl)ethanone Substitutes thiophen-2-ylmethyl with 2-fluorophenyl and ethanone with a piperidinyl group.

b) Ethanone Modifications

- Compound from : 1-[1-(2-Furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone Replaces the 5-fluoro-2-nitrophenoxy group with a tetrazolylthio substituent. The tetrazole ring introduces hydrogen-bonding capacity, which may enhance binding to biological targets compared to the nitro group’s electron-deficient nature .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.